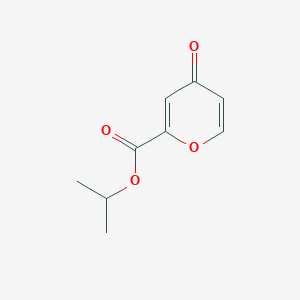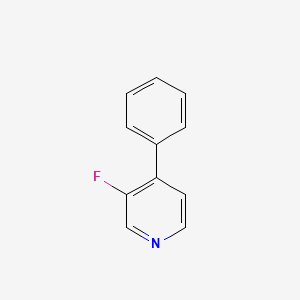
1-Ethyl-3-(8-methyl-5-pyridin-3-ylisoquinolin-3-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-3-(8-methyl-5-pyridin-3-ylisoquinolin-3-yl)urea is a synthetic organic compound with a complex structure that includes an isoquinoline and pyridine ring
准备方法
The synthesis of 1-Ethyl-3-(8-methyl-5-pyridin-3-ylisoquinolin-3-yl)urea typically involves multi-step organic reactions. One common method includes the reaction of an isoquinoline derivative with an appropriate pyridine compound under specific conditions to form the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
化学反应分析
1-Ethyl-3-(8-methyl-5-pyridin-3-ylisoquinolin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at positions on the pyridine or isoquinoline rings, using reagents like sodium hydride or alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used
科学研究应用
1-Ethyl-3-(8-methyl-5-pyridin-3-ylisoquinolin-3-yl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of advanced materials with unique properties
作用机制
The mechanism of action of 1-Ethyl-3-(8-methyl-5-pyridin-3-ylisoquinolin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
相似化合物的比较
1-Ethyl-3-(8-methyl-5-pyridin-3-ylisoquinolin-3-yl)urea can be compared with other similar compounds, such as:
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Used as a coupling agent in peptide synthesis.
Centralite: Known for its use in the production of smokeless powder and as a plasticizer. These compounds share some structural similarities but differ in their specific applications and properties, highlighting the uniqueness of this compound
属性
分子式 |
C18H18N4O |
|---|---|
分子量 |
306.4 g/mol |
IUPAC 名称 |
1-ethyl-3-(8-methyl-5-pyridin-3-ylisoquinolin-3-yl)urea |
InChI |
InChI=1S/C18H18N4O/c1-3-20-18(23)22-17-9-15-14(13-5-4-8-19-10-13)7-6-12(2)16(15)11-21-17/h4-11H,3H2,1-2H3,(H2,20,21,22,23) |
InChI 键 |
IGGQZENFMDGPEU-UHFFFAOYSA-N |
规范 SMILES |
CCNC(=O)NC1=CC2=C(C=CC(=C2C=N1)C)C3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![{2-[4-(4-Chloro-phenylsulfanyl)-phenylamino]-thiazol-4-yl}acetic acid](/img/structure/B13931715.png)


![2,4-Thiazolidinedione, 5-[(4-fluorophenyl)methylene]-3-methyl-](/img/structure/B13931724.png)

![2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione](/img/structure/B13931726.png)





